molecular formula C16H14Cl2N2O2S B13378739 2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13378739
M. Wt: 369.3 g/mol
InChI Key: HCGGKKKPEDTXAG-IFRROFPPSA-N
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Description

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzamide
  • N-(3,5-dichloro-2-hydroxybenzylidene)aniline

Uniqueness

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C16H14Cl2N2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H14Cl2N2O2S/c17-9-5-8(14(21)11(18)6-9)7-20-16-13(15(19)22)10-3-1-2-4-12(10)23-16/h5-7,21H,1-4H2,(H2,19,22)/b20-7+

InChI Key

HCGGKKKPEDTXAG-IFRROFPPSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)N

Origin of Product

United States

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